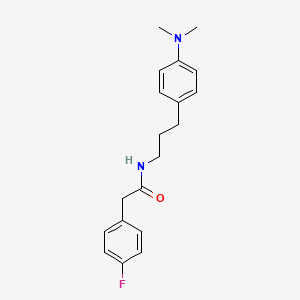
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide” is a complex organic compound. It contains functional groups such as an amide and an aromatic ring, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains aromatic rings, which are planar, and an amide group, which has resonance structures that can contribute to its stability. The presence of a fluorine atom can also influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Organocatalysis
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide: may serve as an organocatalyst due to its potential for forming stable hydrogen bonds with substrates. This can facilitate various organic transformations by stabilizing transition states and intermediates, similar to the role played by thiourea derivatives in organocatalysis .
Insecticidal Activity
Compounds structurally related to N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide have been explored for their insecticidal properties. They target the ryanodine receptor (RyR), which is crucial for insect muscle function. By designing analogs with specific substituents, researchers aim to develop potent insecticides .
Neuropharmacology
The structural motif present in N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is similar to that found in compounds investigated for their neuropharmacological effects. These compounds can act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Synthetic Chemistry
The benzylic position of compounds like N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is reactive and can undergo various synthetic transformations. This includes free radical bromination, nucleophilic substitution, and oxidation, which are essential reactions in synthetic organic chemistry .
Catalyst Development
Derivatives of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide could be used in catalyst development. The dimethylamino group can facilitate electron transfer, which is beneficial in catalytic cycles for chemical reactions such as cycloadditions and carbonylations .
Peptide-Nucleic Acid Cleavage
The compound’s structural framework may be useful in the selective cleavage of disulfide-internally linked peptide-nucleic acids. This application is significant in the field of bioconjugate chemistry, where precise cleavage of biomolecules is required .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

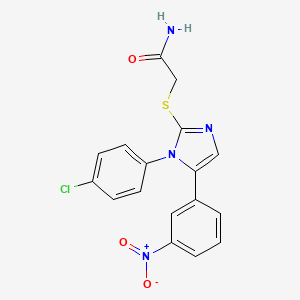
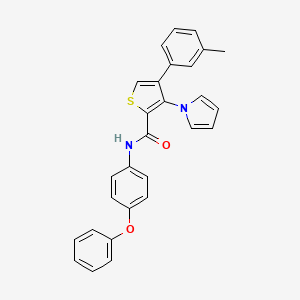

![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)
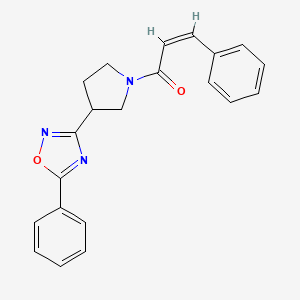
![N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)

![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
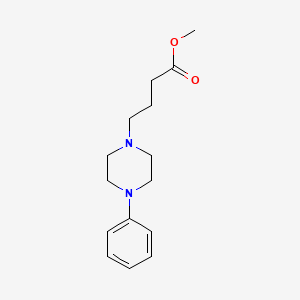
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)